molecular formula C7H5NO2 B1316487 furo[2,3-c]pyridin-7(6H)-one CAS No. 84400-98-6

furo[2,3-c]pyridin-7(6H)-one

Cat. No. B1316487
CAS RN: 84400-98-6
M. Wt: 135.12 g/mol
InChI Key: SHSNAKRNZGOTJL-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridin-7(6H)-one is a chemical compound with the molecular formula C7H5NO2 . It is a solid substance and its CAS number is 84400-98-6 . The compound is used for research and development purposes .


Synthesis Analysis

The synthesis of furo[2,3-c]pyridin-7(6H)-one has been described in several studies . For instance, one study reported the preparation of furo[2,3-c]pyridin-7(6H)-one starting with N-benzenesulfonylpiperidin-4-one . Another study described the photocycloaddition of furo[2,3-c]pyridin-7(6H)-one to acrylonitrile .


Molecular Structure Analysis

The molecular structure of furo[2,3-c]pyridin-7(6H)-one has been analyzed in several studies . The compound has a molecular weight of 135.12 g/mol . Its InChI code is 1S/C7H5NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H, (H,8,9) and its InChI key is SHSNAKRNZGOTJL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving furo[2,3-c]pyridin-7(6H)-one have been studied . For example, one study reported the alkaline hydrolysis of furo[2,3-c]pyridin-7(6H)-one derivatives . Another study described the synthesis of new functionalized furo[2,3-c]pyridin-7(6H)-one derivatives .


Physical And Chemical Properties Analysis

Furo[2,3-c]pyridin-7(6H)-one has several physical and chemical properties . It has a molecular weight of 135.12 g/mol . Its exact mass and monoisotopic mass are 135.032028402 g/mol . The compound has a topological polar surface area of 42.2 Ų .

Scientific Research Applications

Summary of the Application

The compound “furo[2,3-c]pyridin-7(6H)-one” has been used to construct a photosensitizer named LIQ-TF. This photosensitizer has been applied for specific imaging and photodynamic ablation of Gram-positive bacteria .

Methods of Application or Experimental Procedures

An Rh-catalyzed tandem reaction was performed to construct the AIE-active furo[2,3-c]pyridine-based photosensitizer, LIQ-TF . This photosensitizer showed near-infrared emission with high quantum yield, and high singlet oxygen (^1O2) and hydroxyl radical (˙OH) generation efficiency .

Results or Outcomes

The LIQ-TF photosensitizer could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo . This shows great potential for combating multiple drug-resistant bacteria .

Safety And Hazards

Furo[2,3-c]pyridin-7(6H)-one should be handled with care. It is advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

6H-furo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSNAKRNZGOTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510845
Record name Furo[2,3-c]pyridin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

furo[2,3-c]pyridin-7(6H)-one

CAS RN

84400-98-6
Record name Furo[2,3-c]pyridin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
15
Citations
S Shiotani, Y Tsukamoto, Y Kawahara… - Journal of …, 1996 - Wiley Online Library
The photocycloaddition of furo[2,3‐c]pyridin‐7(6H)‐one (1) and its N‐mefhyl derivative (1‐Me) to acrylonitrile has been studied. The structures of the photoadducts isolated by colum …
Number of citations: 1 onlinelibrary.wiley.com
S Shiotani, H Morita - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
The parent framework of furo[2,3‐c]pyridine has been synthesized. 3‐Furoic acid chloride (2) was reduced with bis(triphenylphosphine) copper(1) tetrahydroborate to afford 3‐…
Number of citations: 34 onlinelibrary.wiley.com
H Morita, S Shiotani - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Furopyridines. V. A simple synthesis of furo[2,3â•’c]pyridine and its 2â•’and 3â•’methyl deriv Page 1 Mar-Apr 1986 Furopyridines. V. A Simple Synthesis of Furo[2,3-c]pyridine and …
Number of citations: 16 onlinelibrary.wiley.com
GM Buckley, N Cooper, RJ Davenport, HJ Dyke… - Bioorganic & medicinal …, 2002 - Elsevier
The synthesis and pharmacological profile of a novel series of 7-methoxy-furo[2,3-c]pyridine-4-carboxamides is described. Some of these compounds were found to be potent inhibitors …
Number of citations: 25 www.sciencedirect.com
A Jasselin‐Hinschberger, C Comoy… - European Journal of …, 2015 - Wiley Online Library
Over the past few decades, furopyridines have emerged as key structural subunits prevalent in a number of natural products and structural analogues associated with interesting …
AA Henry, C Yu, FE Romesberg - Journal of the American …, 2003 - ACS Publications
Six new unnatural nucleobases have been synthesized and characterized in terms of stability and selectivity of self-pairing in duplex DNA and efficiency and fidelity of self-pairing …
Number of citations: 76 pubs.acs.org
RD Kuchta - Current protocols in chemical biology, 2010 - Wiley Online Library
Nucleotide analogues represent a major class of anti‐cancer and anti‐viral drugs, and provide an extremely powerful tool for dissecting the mechanisms of DNA and RNA polymerases. …
JB Shaik, MKM Pinjari, DA Gangaiah… - Recent Developments in …, 2023 - Elsevier
Pyridines are renowned as privileged azaheterocycle scaffolds as they are found in diverse natural products, active pharmaceuticals, and functional materials. Pyridine-derived …
Number of citations: 0 www.sciencedirect.com
JM Walsh, PJ Beuning - Journal of Nucleic Acids, 2012 - hindawi.com
The genetic code is continuously expanding with new nucleobases designed to suit specific research needs. These synthetic nucleotides are used to study DNA polymerase dynamics …
Number of citations: 25 www.hindawi.com
M Trostler, A Delier, J Beckman, M Urban, JN Patro… - Biochemistry, 2009 - ACS Publications
We used a series of dATP and dGTP analogues to determine how DNA polymerase I from Bacillus stearothermophilus (BF), a prototypical A family polymerase, uses N-1, N 2 , N-3, and …
Number of citations: 23 pubs.acs.org

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